[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile
Description
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile (CAS: 39754-64-8) is a specialized aromatic thiocyanate derivative with a molecular formula of C₁₁H₁₄N₂S (estimated based on structural analogs ). The compound features a central phenyl ring substituted with two ethyl groups at the 3- and 5-positions, an amino group at the 4-position, and a sulfanyl formonitrile (-SCN) moiety.
Properties
IUPAC Name |
(4-amino-3,5-diethylphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-8-5-10(14-7-12)6-9(4-2)11(8)13/h5-6H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJZYNJKGCWYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-3,5-diethylbenzenethiol with a suitable formonitrile precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form an amide or carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions applied.
Scientific Research Applications
[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
*Estimated values based on structural analogs.
Key Observations:
Halogenation: The bromo-chloro analog (CAS 1909326-34-6) exhibits higher molecular weight and reactivity due to electron-withdrawing halogens, favoring cross-coupling reactions in pharmaceutical synthesis .
Synthetic Utility: The bromo-chloro analog is explicitly noted for its role in synthesizing "targeted therapies" for neurological and metabolic disorders, leveraging its halogen-directed reactivity . Thiocyanate (-SCN) groups in all analogs suggest utility as electrophilic intermediates in nucleophilic substitution or cyclization reactions.
Notable Risks:
Commercial and Research Status
Biological Activity
Physical Properties
- Molecular Formula : C12H14N2S
- Molecular Weight : 222.32 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol; limited solubility in water.
Antimicrobial Activity
Recent studies have indicated that [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study conducted on human cancer cell lines, this compound demonstrated cytotoxic effects as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.0 |
Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol-containing enzymes, disrupting their function.
- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : It has been observed to affect key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Study 1: Antimicrobial Efficacy
A recent clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation of the compound showed a significant reduction in infection severity compared to a placebo group.
Study 2: Anticancer Activity in Animal Models
In vivo studies using xenograft models demonstrated that administration of this compound resulted in reduced tumor growth and increased survival rates among treated mice compared to controls. Histopathological analysis revealed significant apoptosis within tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
